molecular formula C18H13Cl2F5N2O4 B11512065 Methyl 2-{[4-(chlorodifluoromethoxy)phenyl]amino}-2-[(2-chlorophenyl)formamido]-3,3,3-trifluoropropanoate

Methyl 2-{[4-(chlorodifluoromethoxy)phenyl]amino}-2-[(2-chlorophenyl)formamido]-3,3,3-trifluoropropanoate

Cat. No.: B11512065
M. Wt: 487.2 g/mol
InChI Key: QZKYXCJLTWLRNB-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(chlorodifluoromethoxy)phenyl]amino}-2-[(2-chlorophenyl)formamido]-3,3,3-trifluoropropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple halogen atoms and functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(chlorodifluoromethoxy)phenyl]amino}-2-[(2-chlorophenyl)formamido]-3,3,3-trifluoropropanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(chlorodifluoromethoxy)phenyl]amino}-2-[(2-chlorophenyl)formamido]-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-{[4-(chlorodifluoromethoxy)phenyl]amino}-2-[(2-chlorophenyl)formamido]-3,3,3-trifluoropropanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(chlorodifluoromethoxy)phenyl]amino}-2-[(2-chlorophenyl)formamido]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 2-{[4-(chlorodifluoromethoxy)phenyl]amino}-2-[(2-chlorophenyl)formamido]-3,3,3-trifluoropropanoate is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H13Cl2F5N2O4

Molecular Weight

487.2 g/mol

IUPAC Name

methyl 2-[(2-chlorobenzoyl)amino]-2-[4-[chloro(difluoro)methoxy]anilino]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C18H13Cl2F5N2O4/c1-30-15(29)16(17(21,22)23,27-14(28)12-4-2-3-5-13(12)19)26-10-6-8-11(9-7-10)31-18(20,24)25/h2-9,26H,1H3,(H,27,28)

InChI Key

QZKYXCJLTWLRNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)OC(F)(F)Cl)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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